1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine
Overview
Description
1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with a cyclopropylmethyl-methyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base such as sodium hydroxide.
Addition of the Cyclopropylmethyl-Methyl-Amino Group: This step involves the reaction of the intermediate compound with cyclopropylmethylamine and formaldehyde under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions, and automated systems can ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), cyclopropylmethylamine (C₄H₉N)
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Reduced derivatives with altered functional groups
Substitution Products: Substituted derivatives with various functional groups
Scientific Research Applications
1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(methylamino)-piperidine: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
1-Benzyl-4-(cyclopropylmethyl-amino)-piperidine: Similar structure but without the additional methyl group on the amino substituent.
4-(Cyclopropylmethyl-methyl-amino)-piperidine: Lacks the benzyl group, leading to different reactivity and applications.
Uniqueness
1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine is unique due to the presence of both benzyl and cyclopropylmethyl-methyl-amino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-N-(cyclopropylmethyl)-N-methylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18(13-16-7-8-16)17-9-11-19(12-10-17)14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMUTKPJLJYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.